![molecular formula C9H6Br2ClN3 B6344657 3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240571-54-3](/img/structure/B6344657.png)

3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

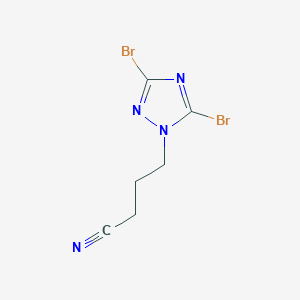

“3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C9H6Br2ClN3 . It is a heterocyclic compound, specifically a triazole, which is a class of five-membered ring compounds with three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” consists of a triazole ring substituted with two bromine atoms at the 3 and 5 positions, and a (3-chlorophenyl)methyl group at the 1 position . The exact 3D structure would require further computational or experimental analysis to determine.Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” include a molecular weight of 351.42 . Other properties such as melting point, boiling point, and solubility would require further experimental determination .Applications De Recherche Scientifique

Synthesis of α,β-Dibromo Ketones

This compound can be used in the synthesis of α,β-dibromo ketones, which are valuable intermediates in organic chemistry. The process involves bromination using ammonium bromide as a brominating agent and ceric ammonium nitrate as an oxidant . These dibromo ketones serve as precursors in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.

Radical-Mediated Transformations

The triazole derivative can participate in radical-mediated transformations, particularly in reactions mediated by high-valent metal salts like ceric ammonium nitrate (CAN). These transformations are crucial for carbon-carbon and carbon-heteroatom bond formation, which is a cornerstone of modern synthetic chemistry .

Protodeboronation of Boronic Esters

In the field of organic synthesis, boronic esters are pivotal. The triazole compound could potentially be involved in the protodeboronation of pinacol boronic esters, a process that is not well developed but is essential for creating complex molecules .

Synthesis of Heterocyclic Compounds

The brominated triazole is useful for synthesizing various heterocyclic compounds, such as pyrazoles, pyrazolines, and isoxazoles. These compounds have significant applications in pharmaceuticals and materials science .

Organic Synthesis Methodologies

The compound can be employed in developing novel methodologies for organic synthesis. Its role in the protection-deprotection strategies for unsaturated hydrocarbons is particularly noteworthy, as it aids in the synthesis of complex organic molecules .

Flame Retardants and Disinfectants

Organic bromine compounds, such as the one , have traditionally been used as intermediates in the production of flame retardants and disinfectants. Their high reactivity and stability make them suitable for these applications .

Orientations Futures

The future directions for research and application of “3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” could involve its use as an intermediate in the synthesis of more complex organic compounds, given the versatility of triazole compounds in organic synthesis . Further studies could also explore its potential biological activities.

Propriétés

IUPAC Name |

3,5-dibromo-1-[(3-chlorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-2-1-3-7(12)4-6/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZJFTKYKIORIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)

![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)

![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)

![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)

![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)

![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)

![3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344641.png)

![3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344655.png)

![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)

![1-[(2,6-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344670.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)